molecular formula C12H11ClF6N4O2 B10927907 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B10927907
M. Wt: 392.68 g/mol
InChI Key: NJWKRIIOCMNGGE-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE is a complex organic compound featuring both chlorinated and fluorinated substituents. This compound is notable for its unique structure, which includes two pyrazole rings and multiple trifluoromethyl groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrazole rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chlorination and methylation: These steps can be carried out using chlorinating agents like thionyl chloride and methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions are fine-tuned to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology

Due to its unique structure, it may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

In materials science, the compound’s unique properties can be leveraged in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

The presence of two pyrazole rings and multiple trifluoromethyl groups distinguishes 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H11ClF6N4O2

Molecular Weight

392.68 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one

InChI

InChI=1S/C12H11ClF6N4O2/c1-5-7(13)8(11(14,15)16)21-22(5)6(2)9(24)23-10(25,3-4-20-23)12(17,18)19/h4,6,25H,3H2,1-2H3

InChI Key

NJWKRIIOCMNGGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)N2C(CC=N2)(C(F)(F)F)O)C(F)(F)F)Cl

Origin of Product

United States

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